molecular formula C13H12N2O B11888360 1-Isobutyryl-1H-indole-3-carbonitrile

1-Isobutyryl-1H-indole-3-carbonitrile

Cat. No.: B11888360
M. Wt: 212.25 g/mol
InChI Key: SESOAUBJJSQPGS-UHFFFAOYSA-N
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Description

1-Isobutyryl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbonitrile with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1H-indole-3-carbonitrile+isobutyryl chlorideThis compound\text{1H-indole-3-carbonitrile} + \text{isobutyryl chloride} \rightarrow \text{this compound} 1H-indole-3-carbonitrile+isobutyryl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyryl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Isobutyryl-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Isobutyryl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1H-indole-3-carbonitrile: A precursor in the synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile, known for its use in various chemical reactions.

    1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.

    1-Isobutyryl-1H-indole-2-carbonitrile: A closely related compound with similar chemical properties but different reactivity due to the position of the nitrile group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyryl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(2-methylpropanoyl)indole-3-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-9(2)13(16)15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8-9H,1-2H3

InChI Key

SESOAUBJJSQPGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N

Origin of Product

United States

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